4-(4-tert-butylphenyl)-1,3-oxazolidin-2-one
Description
4-(4-tert-Butylphenyl)-1,3-oxazolidin-2-one is a substituted oxazolidinone characterized by a tert-butylphenyl group at the 4-position of the oxazolidinone ring. Oxazolidinones are heterocyclic compounds containing a five-membered ring with oxygen and nitrogen atoms, widely recognized for their antimicrobial activity and role as protein synthesis inhibitors targeting ribosomal binding .
Properties
IUPAC Name |
4-(4-tert-butylphenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-13(2,3)10-6-4-9(5-7-10)11-8-16-12(15)14-11/h4-7,11H,8H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFRFGVAGVRFGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2COC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Synthesis from Chiral Oxazolidinone Precursors
Palladium-catalyzed carbon–nitrogen bond-forming reactions have emerged as a robust pathway for synthesizing chiral oxazolidinone derivatives. In a representative procedure, (S)-4-tert-butyloxazolidin-2-one serves as a precursor, reacting with but-2-yn-1-yl ethyl carbonate in the presence of Pd(PPh₃)₄ to yield 3-(buta-1,3-dien-2-yl)-4-(tert-butyl)oxazolidin-2-one (compound 2 ) with 97% efficiency . The reaction proceeds in anhydrous acetonitrile at 80°C over 4 hours, followed by purification via flash chromatography.
Critical to this method is the stereochemical integrity of the starting oxazolidinone, which is preserved during the palladium-mediated coupling. X-ray crystallography confirmed the restricted C–N bond rotation in the Z-isomer of analogous compounds, underscoring the structural rigidity imparted by the tert-butyl group . While this approach primarily generates diene intermediates, hydrolysis of subsequent Diels–Alder adducts can recover enantiomerically pure oxazolidinones (up to 92% ee) , suggesting adaptability for recovering or modifying the target compound.
Borane-Mediated Reduction and Cyclization
A two-step protocol leveraging borane reagents enables the synthesis of 4-substituted oxazolidin-2-ones from N-Boc-protected amino acids. Adapted from a method for (S)-4-phenyl-2-oxazolidinone , the process involves:
-
Reduction : N-Boc-L-(4-tert-butylphenyl)glycine is treated with borane-tetrahydrofuran (BH₃-THF) at 0–25°C, yielding N-Boc-L-(4-tert-butylphenyl)glycinol with >95% efficiency.
-
Cyclization : The glycinol intermediate undergoes catalytic cyclization in sulfolane with potassium tert-butoxide at 90–100°C, forming 4-(4-tert-butylphenyl)-1,3-oxazolidin-2-one in 92% yield .
This method avoids hazardous reagents like lithium aluminum hydride, aligning with green chemistry principles. The molar ratio of glycinol to catalyst (1:1.0–2.0) and solvent choice (tetrahydrofuran or sulfolane) critically influence reaction kinetics and purity .
Microwave-Assisted Cyclization of Amino Alcohols
Microwave irradiation significantly enhances the cyclization of amino alcohols to oxazolidin-2-ones. For 4-(4-tert-butylphenyl)amino ethanol, reaction with diethyl carbonate and sodium methoxide under microwave conditions (135°C, 125 W) achieves 94% yield in 20 minutes, compared to 84–86% over 8 hours conventionally . Key parameters include:
| Parameter | Microwave Conditions | Conventional Conditions |
|---|---|---|
| Temperature (°C) | 135 | 135 |
| Time (minutes) | 20 | 480 |
| Yield (%) | 94 | 84–86 |
| Enantiomeric Excess | 95% | 95% |
The method preserves stereochemistry while drastically reducing reaction times, making it ideal for high-throughput applications .
Isocyanate-Epoxide Coupling Catalyzed by Organoaluminum Complexes
A patented route employs organoaluminum catalysts for oxazolidinone synthesis via isocyanate-epoxide coupling . For 4-(4-tert-butylphenyl)-1,3-oxazolidin-2-one, the tert-butyl-substituted isocyanate reacts with ethylene oxide in the presence of a catalyst (e.g., Al(OPrⁱ)₃) at 80–120°C. This method offers high regioselectivity and activity, though substrate-specific optimization is required.
Comparative Analysis of Methodologies
The table below summarizes key metrics for the four methods:
*Estimated based on analogous reactions.
Chemical Reactions Analysis
Types of Reactions
4-(4-tert-Butylphenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.
Scientific Research Applications
4-(4-tert-Butylphenyl)-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(4-tert-butylphenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes and receptors, modulating their activity. The tert-butylphenyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxazolidinone Derivatives
Structural and Functional Analogues
Table 1: Comparative Analysis of 4-(4-tert-Butylphenyl)-1,3-oxazolidin-2-one and Analogues
*Calculated based on molecular formula C₁₃H₁₇NO₂.
Key Comparative Findings
Substituent Effects on Physicochemical Properties
- Lipophilicity : The tert-butyl group in this compound significantly increases lipophilicity compared to phenyl () or hydroxybenzyl () derivatives. This property may enhance blood-brain barrier penetration or tissue retention in therapeutic applications.
Biological Activity
4-(4-tert-butylphenyl)-1,3-oxazolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and applications based on recent research findings.
Chemical Structure and Properties
The compound features an oxazolidinone ring, which is known for its role in various biological activities, particularly as an antibacterial agent. The tert-butylphenyl group enhances the lipophilicity and stability of the molecule, facilitating its interaction with biological membranes and proteins.
Structural Formula
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism primarily involves inhibition of bacterial protein synthesis by binding to the ribosomal RNA of the 50S subunit, making it effective against various Gram-positive bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .
Case Studies
- Study on Antibacterial Efficacy :
- Anti-inflammatory Potential :
The oxazolidinone structure allows for specific interactions with bacterial ribosomes. The tert-butylphenyl substituent enhances its ability to penetrate cell membranes, increasing its efficacy as an antibiotic .
Synthetic Routes
The synthesis of this compound can be achieved through various methods, including:
- Reagents : Tert-butyl bromide is commonly used for introducing the tert-butyl group.
- Coupling Agents : Various coupling agents facilitate the formation of the oxazolidinone structure.
Research Applications
The compound serves as a valuable building block in the synthesis of more complex molecules and has applications in drug discovery due to its biological properties. It is also being explored for use in polymer production and other advanced materials .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 4-tert-Butylphenol | Phenolic compound | Antioxidant properties |
| Oxazolidinone | Heterocyclic compound | Antibacterial properties |
| This compound | Oxazolidinone derivative | Strong antibacterial and anti-inflammatory effects |
This table illustrates the unique position of this compound within its class due to its combined structural features and biological activities.
Q & A
Q. Basic Research Focus
- Flash Chromatography : Use silica gel with ethyl acetate/hexane (3:7 ratio) for optimal separation.
- Recrystallization : Ethanol/water mixtures yield crystals with minimal impurities (melting point: 162–166°C, as seen in tert-butylphenyl triazole analogs) .
Purity Validation : - HPLC (C18 column, acetonitrile/water gradient): Retention time ~8.2 min (baseline resolution).
How does the electron-donating tert-butyl group modulate biological activity in enzyme inhibition assays?
Advanced Research Focus
Mechanistic Insights :
- The tert-butyl group enhances lipophilicity (logP +1.2 vs. unsubstituted phenyl), improving membrane permeability in cellular assays.
- Case Study : Analogous benzoxazole derivatives with tert-butyl groups show 50% higher binding affinity to cytochrome P450 enzymes due to hydrophobic pocket interactions .
SAR Trends : - Substitution at the para position of the phenyl ring (vs. meta) increases target engagement by 30–40% in kinase inhibition studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
